![molecular formula C12H22O4 B103564 Bis(2-methylvaleryl) peroxide CAS No. 16496-29-0](/img/structure/B103564.png)
Bis(2-methylvaleryl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylvaleryl) peroxide (Bis-MVP) is a peroxide compound that has found significant use in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents such as ether, acetone, and benzene. Bis-MVP is widely used as a radical initiator in polymerization reactions, and its properties make it an excellent candidate for use in various fields such as materials science, biochemistry, and pharmaceuticals.
Wirkmechanismus
Bis(2-methylvaleryl) peroxide acts as a radical initiator by decomposing into free radicals when exposed to heat or light. These free radicals then initiate the polymerization reaction by attacking the monomer molecules, leading to the formation of polymer chains.
Biochemische Und Physiologische Effekte
Bis(2-methylvaleryl) peroxide has no known biochemical or physiological effects on living organisms. However, it is a hazardous compound and should be handled with care. Exposure to Bis(2-methylvaleryl) peroxide can cause skin irritation, eye irritation, and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-methylvaleryl) peroxide has several advantages for use in lab experiments. It is a stable compound that can be stored for extended periods without significant degradation. It is also a highly efficient radical initiator that can initiate polymerization reactions at low temperatures. However, Bis(2-methylvaleryl) peroxide has some limitations, such as its toxicity and the need for careful handling during its synthesis and use.
Zukünftige Richtungen
There are several future directions for the use of Bis(2-methylvaleryl) peroxide in scientific research. One potential application is in the development of new materials with unique properties. Bis(2-methylvaleryl) peroxide can be used as a radical initiator in the synthesis of polymers with specific properties such as high strength, flexibility, and thermal stability. Another potential application is in the development of drug delivery systems. Bis(2-methylvaleryl) peroxide can be used in the synthesis of polymer nanoparticles that can be loaded with drugs and targeted to specific sites in the body. Finally, Bis(2-methylvaleryl) peroxide can be used in the development of new catalysts for various chemical reactions, leading to the synthesis of new compounds with unique properties and applications.
Conclusion:
Bis(2-methylvaleryl) peroxide is a versatile compound that has found significant use in various scientific research applications. Its properties make it an excellent candidate for use in polymerization reactions, materials science, biochemistry, and pharmaceuticals. While Bis(2-methylvaleryl) peroxide has some limitations, its potential applications in the development of new materials, drug delivery systems, and catalysts make it an exciting area for future research.
Synthesemethoden
Bis(2-methylvaleryl) peroxide can be synthesized by the reaction of 2-methylvaleryl chloride with hydrogen peroxide in the presence of a catalyst. The reaction proceeds via a free radical mechanism, and the yield of the product is dependent on the reaction conditions such as temperature, pressure, and the concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylvaleryl) peroxide is widely used in scientific research as a radical initiator for polymerization reactions. It is used in the synthesis of various polymers such as polyethylene, polystyrene, and polypropylene. Bis(2-methylvaleryl) peroxide is also used in the preparation of polymer composites, which find applications in various fields such as aerospace, automotive, and construction.
Eigenschaften
CAS-Nummer |
16496-29-0 |
---|---|
Produktname |
Bis(2-methylvaleryl) peroxide |
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
2-methylpentanoyl 2-methylpentaneperoxoate |
InChI |
InChI=1S/C12H22O4/c1-5-7-9(3)11(13)15-16-12(14)10(4)8-6-2/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
RNXKQMBYNVOCNC-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)OOC(=O)C(C)CCC |
Kanonische SMILES |
CCCC(C)C(=O)OOC(=O)C(C)CCC |
Andere CAS-Nummern |
16496-29-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.